N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole moiety, a chloromethylphenyl group, and a pyrazolopyrimidine core
Preparation Methods
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of the benzodioxole and pyrazolopyrimidine cores, followed by their coupling. One common synthetic route involves the use of a Pd-catalyzed C-N cross-coupling reaction . This method allows for the efficient formation of the desired compound under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethylphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets within cells. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared to other compounds with similar structures, such as:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its overall structure and biological activity.
Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine: Another compound with a benzodioxole core, but with different substituents and applications.
The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16ClN5O2 |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-2-4-14(7-16(12)21)26-20-15(9-25-26)19(23-10-24-20)22-8-13-3-5-17-18(6-13)28-11-27-17/h2-7,9-10H,8,11H2,1H3,(H,22,23,24) |
InChI Key |
MHYPCVGXHOCRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC5=C(C=C4)OCO5)Cl |
Origin of Product |
United States |
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